molecular formula C12H12N2O2 B2957468 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one CAS No. 586378-69-0

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one

Cat. No. B2957468
CAS RN: 586378-69-0
M. Wt: 216.24
InChI Key: MCHOTPBXDZYNMW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMP belongs to the class of pyridinone derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one can scavenge free radicals and reduce oxidative stress. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies have shown that 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to have antifungal and antibacterial activity, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has several advantages for lab experiments, including its low toxicity and high stability. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one and to optimize its effectiveness in various applications.

Scientific Research Applications

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In material science, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs).

properties

IUPAC Name

4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-11(15)7-12(16)14(9)8-10-4-2-3-5-13-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHOTPBXDZYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 12.6 g (0.1 mol) of 4-hydroxy-6-methyl-2-pyrone in 50 ml water was added 2-(aminomethyl)pyridine (10.3 ml, 0.1 mol) and the mixture heated to reflux for 2.5 hours. The resulting light yellow compound was filtered from the cooled mixture. Concentration of the filtrate and trituration of the resulting gum with dichloromethane afforded a second crop of the title compound (19.85 g, 92%). NMR (DMSO-d6, ppm): 10.5 (s, 1H), 8.5 (d, 1H), 7.7-7.8 (t, 1H), 7.2 (t, 1H), 7.1 (d, 1H), 5.8 (s, 1H), 5.5 (s, 1H), 5.2 (s, 2H), 2.2 (s, 3H). FIA: m/z-215.1 ES−/217.1 ES+
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Yield
92%

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